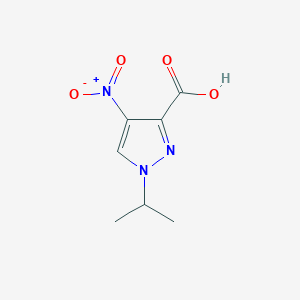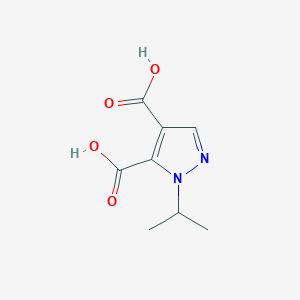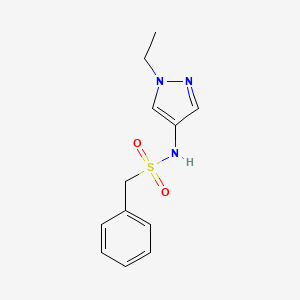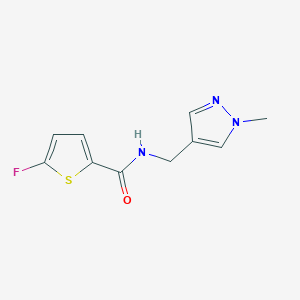![molecular formula C24H25N5O6 B10913513 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10913513.png)
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is also known as 1-(3,4-dimethoxyphenyl)-3,5-bis(3-nitro-1H-pyrazol-1-yl)-4-methylpyrazole .
- Its chemical formula is C20H20N6O6 with a molecular weight of approximately 416.41 g/mol .
- The structure consists of a pyrazole ring substituted with two 3,4-dimethoxyphenyl groups and a 3-nitro-1H-pyrazol-1-ylmethyl group.
- This compound exhibits interesting pharmacological properties due to its unique structural features.
Preparation Methods
- Synthetic Routes : The synthesis involves condensation reactions between appropriately substituted pyrazoles and aldehydes or ketones.
- Reaction Conditions : Specific conditions vary based on the synthetic route chosen.
- Industrial Production : While no specific industrial-scale production methods are widely reported, research laboratories can synthesize it for scientific investigations.
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Reduction : Reduction of the nitro group to an amino group using reducing agents like SnCl2 or Fe/HCl .
- Substitution : Substitution reactions with halogens (e.g., Br2 , Cl2 ) or other nucleophiles.
- Major Products : The reduced compound (with an amino group) and various substituted derivatives.
Scientific Research Applications
- Chemistry : Used as a building block for designing novel ligands and coordination complexes .
- Biology : Investigated for potential biological activities (e.g., antimicrobial, antitumor) due to its unique structure.
- Medicine : No direct medical applications reported, but its derivatives may have therapeutic potential.
- Industry : Limited industrial applications; mainly used in research.
Mechanism of Action
- Targets : The compound’s effects likely involve interactions with cellular receptors or enzymes.
- Pathways : Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
- Similar Compounds : Other pyrazole-based compounds with similar substituents (e.g., different phenyl groups, nitro groups) in the pyrazole ring.
- Uniqueness : Its combination of 3,4-dimethoxyphenyl and 3-nitro-1H-pyrazol-1-ylmethyl groups sets it apart.
Remember that this compound’s detailed biological effects and applications require further investigation
Properties
Molecular Formula |
C24H25N5O6 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-[(3-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C24H25N5O6/c1-15-23(16-6-8-18(32-2)20(12-16)34-4)26-28(14-27-11-10-22(25-27)29(30)31)24(15)17-7-9-19(33-3)21(13-17)35-5/h6-13H,14H2,1-5H3 |
InChI Key |
XBCINMHVTCHMNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dihydro-1(2H)-quinolinyl[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]methanone](/img/structure/B10913437.png)


![6-(furan-2-yl)-1,3-dimethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913462.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10913469.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-6-(furan-2-yl)-N,1,3-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913473.png)
![N-(3,4-difluorophenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913477.png)
![13-cyclohexyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B10913482.png)


![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B10913499.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913504.png)
![1-[4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B10913506.png)
